REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:15]#[N:16])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([O:12][CH3:13])[C:6]=2Br.O.O.[Sn](Cl)Cl.Cl>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:15]#[N:16])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([O:12][CH3:13])[CH:6]=2 |f:1.2.3|
|
Name
|
3,8-dibromo-7-methoxy-1-naphthonitrile
|
Quantity
|
1.62 kg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(C(=CC=C2C1)OC)Br)C#N
|
Name
|
|
Quantity
|
1.24 kg
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 100° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with 1% wt HCl (2×1.00 L), water (1.00 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=CC(=CC=C2C1)OC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 524 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |